
4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methyl group and a naphthyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthylamine derivatives with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and alkylating agents under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of thiadiazoles, including this compound, are investigated for their pharmacological properties. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide
- 4-Methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide
Comparison: Compared to similar compounds, 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring This ring imparts distinct chemical properties, such as increased stability and reactivity
Eigenschaften
CAS-Nummer |
63304-44-9 |
|---|---|
Molekularformel |
C13H11N3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
4-methyl-N-naphthalen-2-ylthiadiazol-5-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-13(17-16-15-9)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3 |
InChI-Schlüssel |
JHINLSFOZPZNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=N1)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


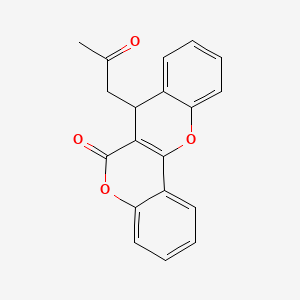

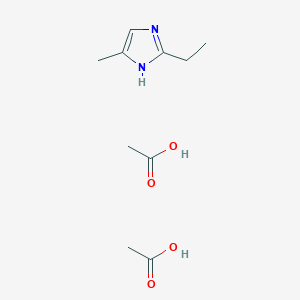
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
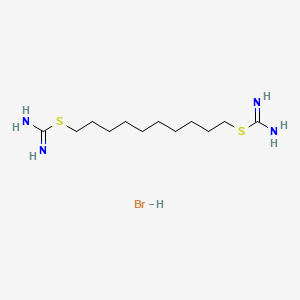
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
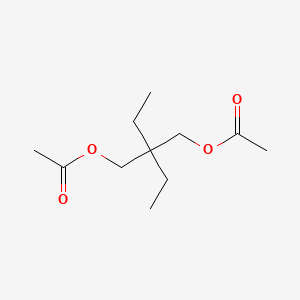
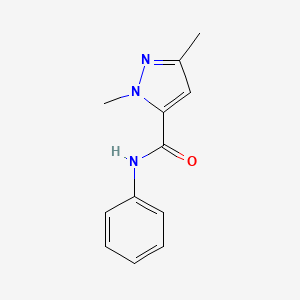
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)

